molecular formula C15H11ClO2 B1420381 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran CAS No. 1096942-27-6

5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran

Cat. No.: B1420381
CAS No.: 1096942-27-6
M. Wt: 258.7 g/mol
InChI Key: ZBTHDCCAAGVUMR-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a 2-chlorobenzoyl group attached to a dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran typically involves the reaction of 2-chlorobenzoyl chloride with 2,3-dihydro-1-benzofuran in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofurans, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzoyl chloride
  • 2-Chlorobenzoic acid
  • 2-Amino-2’,5-dichlorobenzophenone

Uniqueness

5-(2-Chlorobenzoyl)-2,3-dihydro-1-benzofuran is unique due to its specific structure, which combines a benzofuran ring with a 2-chlorobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2/c16-13-4-2-1-3-12(13)15(17)11-5-6-14-10(9-11)7-8-18-14/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTHDCCAAGVUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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